4-Aminocyclohexanol physical and chemical properties
4-Aminocyclohexanol physical and chemical properties
An In-depth Technical Guide to 4-Aminocyclohexanol: Properties, Synthesis, and Applications
Introduction
4-Aminocyclohexanol is a bifunctional alicyclic organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a cyclohexane ring. This unique structure, existing as two primary stereoisomers (cis and trans), makes it a highly versatile building block in organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the mucolytic agent Ambroxol.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties, stereochemical considerations, spectroscopic analysis, synthetic pathways, and key applications of 4-aminocyclohexanol.
Molecular Structure and Stereochemistry
The functionality and utility of 4-aminocyclohexanol are intrinsically linked to its stereochemistry. The compound exists as two geometric isomers, cis and trans, which arise from the relative orientation of the amino and hydroxyl substituents on the cyclohexane ring.
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trans-4-Aminocyclohexanol : In its most stable chair conformation, both the amino and hydroxyl groups occupy equatorial positions. This arrangement minimizes steric hindrance and results in greater thermodynamic stability.[3] The trans isomer is the more commonly utilized form in synthesis.[3]
-
cis-4-Aminocyclohexanol : In the cis isomer's stable chair conformation, one substituent is in an axial position while the other is equatorial.[4] This leads to greater steric strain compared to the trans isomer.
The differentiation and selective synthesis of these isomers are critical for their application in stereospecific drug synthesis.
Caption: Chair conformations of trans and cis-4-Aminocyclohexanol.
Physical and Chemical Properties
4-Aminocyclohexanol is typically a white to off-white or light yellow crystalline solid at room temperature.[1][3][5] Its bifunctional nature allows it to act as both a hydrogen bond donor and acceptor, conferring moderate solubility in polar solvents like water, ethanol, and methanol.[1][3] The compound is considered stable under recommended storage conditions but is known to be hygroscopic and air-sensitive.[3] It is incompatible with strong oxidizing agents.[3]
Data Presentation: Physical Properties of trans-4-Aminocyclohexanol
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [3][6] |
| Molecular Weight | 115.17 g/mol | [3][5][6] |
| Appearance | White to light yellow crystalline powder | [1][3][5] |
| Melting Point | 108-113 °C | [3][5] |
| Boiling Point | 127 °C at 14 mmHg | [3] |
| Density | ~1.037 g/cm³ | [3] |
| Solubility | Soluble in water; slightly soluble in methanol and chloroform.[1][3][5] | |
| Flash Point | 75.4 °C | [3] |
Spectroscopic Characterization and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously differentiating between the cis and trans diastereomers of 4-aminocyclohexanol.[4] The key distinguishing features are found in the chemical shifts (δ) and spin-spin coupling constants (J) of the protons attached to C1 (bearing the -OH group) and C4 (bearing the -NH₂ group).
In the trans isomer, the H-1 and H-4 protons are in axial positions, leading to large axial-axial (Jₐₐ) couplings with adjacent protons, typically in the 10-13 Hz range.[4] Conversely, the cis isomer has one of these protons in an equatorial position, resulting in smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally between 2-5 Hz.[4] The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.[4]
Data Presentation: Comparative ¹H NMR Data for Isomer Identification
| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Feature |
| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The equatorial H-1 in the cis isomer is deshielded (higher ppm) compared to the axial H-1 in the trans isomer.[4] |
| H-4 (CH-NH₂) | ~3.20 ppm (multiplet) | ~2.65 ppm (multiplet) | Similar to H-1, the equatorial H-4 in the cis isomer resonates at a lower field than the axial H-4 in the trans isomer.[4] |
Experimental Protocol: NMR Analysis for Isomer Identification
This protocol outlines the necessary steps for preparing and analyzing a sample of 4-aminocyclohexanol to determine its stereochemistry.
1. Sample Preparation:
- Weighing: Accurately weigh 5-10 mg of the 4-aminocyclohexanol sample for ¹H NMR analysis.[4] For ¹³C NMR, a larger sample of 20-50 mg is recommended.[4]
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) and methanol-d₄ (CD₃OD) are common choices due to the compound's polarity.[4]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected solvent in a clean vial. Gentle vortexing can aid dissolution.[4]
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.[4]
- Shimming: Shim the instrument to ensure a homogeneous magnetic field.
- Acquisition: Acquire the ¹H NMR spectrum. Pay close attention to the multiplets for the H-1 and H-4 protons.
- Analysis: Integrate the signals and, most importantly, analyze the coupling constants of the H-1 and H-4 signals to assign the cis or trans configuration.
start [label="Start: 4-Aminocyclohexanol Sample", shape=ellipse, fillcolor="#FBBC05"];
prep [label="Sample Preparation\n(5-10 mg in 0.6 mL D₂O)"];
transfer [label="Transfer to NMR Tube"];
acquire [label="Acquire ¹H NMR Spectrum\n(≥300 MHz Spectrometer)"];
analyze [label="Analyze Spectrum:\n- Chemical Shifts (δ) of H-1, H-4\n- Coupling Constants (J)"];
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trans [label="Result: trans Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cis [label="Result: cis Isomer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep;
prep -> transfer;
transfer -> acquire;
acquire -> analyze;
analyze -> decision;
decision -> trans [label="Yes"];
decision -> cis [label="No"];
}
Caption: Experimental workflow for NMR-based isomer identification.
Synthesis Pathways
The selective synthesis of 4-aminocyclohexanol isomers is an area of active research, with enzymatic routes gaining favor for their high selectivity and sustainability.
One-Pot Enzymatic Synthesis
A notable method involves a one-pot synthesis from 1,4-cyclohexanedione using a combination of a keto reductase (KRED) and an amine transaminase (ATA).[7] The stereochemical outcome (cis or trans) can be controlled by selecting specific enzymes that favor the formation of one isomer over the other.[3]
Caption: One-pot enzymatic synthesis of 4-aminocyclohexanol isomers.
Experimental Protocol: Enzymatic Synthesis
This protocol is a generalized procedure based on published methods.[3]
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0).[3]
-
Add Reagents: Add the substrate, 1,4-cyclohexanedione (e.g., 50 mM).[3]
-
Add Cofactors and Cosubstrates: Add the necessary cofactor for the KRED (e.g., NAD(P)⁺), a hydrogen donor like isopropanol (e.g., 100 mM), and an amine donor for the ATA.[3]
-
Add Enzymes: Introduce the selected KRED and ATA enzymes. The choice of enzymes dictates the stereoselectivity towards the cis or trans product.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.[3]
-
Monitoring and Workup: Monitor the reaction progress using chromatography (TLC or HPLC). Once complete, proceed with standard extraction and purification protocols to isolate the desired 4-aminocyclohexanol isomer.
Applications in Research and Drug Development
The primary industrial application of trans-4-aminocyclohexanol is as a key starting material in the synthesis of Ambroxol, a widely used mucolytic drug that helps clear mucus from the respiratory tract.[2] Its bifunctional nature allows for sequential reactions to build the more complex Ambroxol molecule.
Beyond this specific use, 4-aminocyclohexanol serves as a versatile scaffold in medicinal chemistry.[8] Its rigid cyclohexane core and strategically placed functional groups are valuable for designing selective ligands and inhibitors for various biological targets, including those in the central nervous system (CNS).[8] It is frequently used in drug discovery programs targeting neuroactive agents, analgesics, and anti-inflammatory pathways.[8]
Safety, Handling, and Storage
4-Aminocyclohexanol is classified as hazardous. It can be harmful if swallowed and may cause skin irritation or severe eye irritation/damage.[6][8][9]
-
Handling: Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[9][10] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9][10] The material is hygroscopic and should be protected from moisture.[3][10] Keep away from incompatible substances such as strong oxidizing agents.[3][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
4-Aminocyclohexanol is a fundamentally important chemical intermediate whose value is defined by its stereochemistry. The trans isomer, in particular, is a cornerstone for the synthesis of important pharmaceuticals like Ambroxol. A thorough understanding of its physical properties, the spectroscopic methods for distinguishing its isomers, and its synthetic pathways is essential for chemists and researchers. With the rise of biocatalysis, new, more selective, and sustainable routes to its synthesis will continue to enhance its utility in drug development and fine chemical manufacturing.
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- Trans 4 Amino Cyclohexanol Latest Price Exporter. Cartel International.
- 4-Aminocyclohexanol | C6H13NO. PubChem.
- Sviatenko, O., et al. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.
- trans-4-Aminocyclohexanol | 27489-62-9. ChemicalBook.
- Trans-4-Amino Cyclohexanol (4-TAC). Scimplify.
- Exploring Trans-4-Aminocyclohexanol: Properties, Uses, and Manufacturing. Chemical Information.
- trans-4-Aminocyclohexanol Safety Data Sheet. AK Scientific, Inc..
- trans-4-Aminocyclohexanol Product Information. Tokyo Chemical Industry UK Ltd..
- SAFETY DATA SHEET: trans-4-Aminocyclohexanol. Thermo Fisher Scientific.
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